molecular formula C14H16N2O B2430080 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 890647-72-0

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2430080
CAS No.: 890647-72-0
M. Wt: 228.295
InChI Key: HOXBKJLVDHSBOU-UHFFFAOYSA-N
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Description

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic compound with a unique structure that combines elements of pyridine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, often under conditions that favor the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one: shares structural similarities with other compounds in the pyridine and quinoline families.

    1-((methylamino)methyl)-6,7-dihydroquinolin-3(5H)-one: Similar structure but lacks the pyridine ring.

    2-((methylamino)methyl)-quinolin-3(5H)-one: Similar structure but lacks the dihydropyrido ring.

Uniqueness

The uniqueness of this compound lies in its combined pyridine and quinoline structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

This structure features a pyridoquinoline backbone with a methylamino side chain that may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activity through the modulation of various receptors and enzymes. Notably, they may act as inhibitors of specific kinases involved in cancer progression and neurodegenerative diseases.

Biological Activity

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth. In vitro studies demonstrated that derivatives of pyridoquinoline compounds can induce apoptosis in cancer cells at low concentrations (30–100 nM) .
  • Neuroprotective Effects : Some studies suggest that similar compounds can inhibit monoamine oxidase (MAO), which is crucial for dopamine metabolism. This inhibition may lead to increased levels of neurotransmitters in the brain, potentially offering protective effects against neurodegeneration .
  • Anti-inflammatory Properties : Certain derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific data on this compound is limited.

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and mechanism of action of this compound. For instance:

Cell LineIC50 (µM)Notes
K562 (leukemia)0.25Significant growth inhibition observed
DU145 (prostate)0.5Induced apoptosis at higher concentrations
HCT15 (colorectal)0.30Moderate cytotoxicity

These results highlight the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that compounds related to this class can significantly reduce tumor size and improve survival rates in animal models . The mechanisms underlying these effects are believed to involve multiple pathways including cell cycle arrest and apoptosis induction.

Properties

IUPAC Name

3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXBKJLVDHSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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